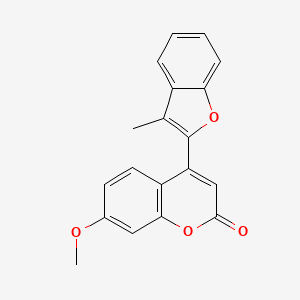

1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene” belong to a class of organic compounds known as chloroalkanes and chloroalkenes . These are alkanes and alkenes in which one or more hydrogen atoms have been replaced by a chlorine atom .

Synthesis Analysis

The synthesis of such compounds often involves halogenation, a chemical reaction that incorporates a halogen (in this case, chlorine and fluorine) into an organic compound .Molecular Structure Analysis

The molecular structure of such compounds is determined by the arrangement of atoms and their bonds. The presence of halogens (chlorine and fluorine) and a benzene ring suggests that this compound may exhibit interesting structural features .Chemical Reactions Analysis

The chemical reactions involving chloroalkanes and chloroalkenes can be quite diverse. They can undergo substitution reactions, where a chlorine or fluorine atom is replaced by another atom or group of atoms . They can also participate in elimination reactions, where atoms or groups of atoms are removed to form a double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds depend on their molecular structure. For example, the presence of halogens can significantly affect the compound’s reactivity, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediate

1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene: is primarily used as an intermediate in organic synthesis. This compound can be utilized to introduce chloromethyl and fluoro groups into larger organic molecules, which can be beneficial for creating specific molecular structures with desired chemical properties .

Pharmaceutical Research

In pharmaceutical research, this compound may serve as a precursor for the synthesis of various drug candidates. The chloromethyl group, in particular, is a valuable functional group in medicinal chemistry, as it can be transformed into more complex side chains or rings that are common in drug molecules .

Agrochemical Development

The chloromethyl group of 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene can be used to synthesize agrochemicals, including pesticides and herbicides. The presence of the fluorine atom can enhance the biological activity of these compounds, making them more effective at lower concentrations .

Material Science

This chemical is also relevant in material science, where it can be used to modify the surface properties of materials. For example, it can be used to introduce fluorinated groups onto the surface of polymers, which can result in materials with altered hydrophobicity or resistance to degradation .

Catalysis

In catalysis, 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene can be used to synthesize ligands for transition metal catalysts. The fluorine and chloromethyl groups can influence the electronic properties of the ligands, which in turn can affect the activity and selectivity of the catalysts .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry. Its unique structure allows it to be a reference compound in methods such as NMR spectroscopy or mass spectrometry, aiding in the identification and quantification of similar compounds .

Polymer Chemistry

In polymer chemistry, 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene can be involved in the synthesis of novel polymers. The chloromethyl group can act as a crosslinking agent, while the fluorine can impart resistance to solvents and chemicals .

Environmental Science

Lastly, this compound’s reactivity and stability under various conditions make it suitable for environmental science research. It can be used to study degradation processes or to develop new methods for the removal of hazardous chemicals from the environment .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2F/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWWBRGVFBWAHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)CCl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2985667.png)

![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2985669.png)

![6-(2-Fluoro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2985671.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2985676.png)

![N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985685.png)